hDDAH-1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hDDAH-1-IN-1 is a selective non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound is known for its high specificity and potency, with a Ki value of 18 μM . hDDAH-1 plays a crucial role in the regulation of nitric oxide synthesis by metabolizing asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hDDAH-1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions
hDDAH-1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities .
科学的研究の応用
hDDAH-1-IN-1 has a wide range of scientific research applications, including:
作用機序
hDDAH-1-IN-1 exerts its effects by selectively inhibiting the catalytic site of human dimethylarginine dimethylaminohydrolase-1. This inhibition prevents the metabolism of asymmetric dimethylarginine, leading to increased levels of this endogenous inhibitor and subsequent reduction in nitric oxide synthesis. The molecular targets involved include the active site of dimethylarginine dimethylaminohydrolase-1 and the pathways regulating nitric oxide production .
類似化合物との比較
hDDAH-1-IN-1 is unique in its high selectivity and potency as a non-amino acid inhibitor of dimethylarginine dimethylaminohydrolase-1. Similar compounds include:
L-257: An arginine analogue with moderate selectivity and potency.
ZST316: A derivative of L-257 with higher inhibition but shorter half-life.
ZST152: Another derivative of L-257 with improved properties compared to L-257.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, highlighting the uniqueness of this compound .
特性
分子式 |
C8H20N4O |
---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12) |
InChIキー |
SJQJFADASWPDIQ-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=NCCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。